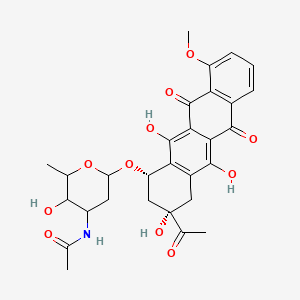

N-Acetyldaunomycin

Description

N-Acetyldaunomycin is a chemically modified derivative of daunomycin (daunorubicin), a natural anthracycline antibiotic used in cancer chemotherapy. The modification involves acetylation of the amino sugar moiety (daunosamine), which reduces its ability to intercalate with DNA compared to its parent compound . This structural alteration significantly impacts its biological activity, toxicity profile, and pharmacokinetics. Early studies demonstrated that this compound exhibits reduced cardiotoxicity in preclinical models compared to daunomycin and adriamycin (doxorubicin), making it a subject of interest for understanding structure-activity relationships in anthracyclines .

Properties

Molecular Formula |

C29H31NO11 |

|---|---|

Molecular Weight |

569.6 g/mol |

IUPAC Name |

N-[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide |

InChI |

InChI=1S/C29H31NO11/c1-11-24(33)16(30-13(3)32)8-19(40-11)41-18-10-29(38,12(2)31)9-15-21(18)28(37)23-22(26(15)35)25(34)14-6-5-7-17(39-4)20(14)27(23)36/h5-7,11,16,18-19,24,33,35,37-38H,8-10H2,1-4H3,(H,30,32)/t11?,16?,18-,19?,24?,29-/m0/s1 |

InChI Key |

UCEMIGLIQIYVAH-JEEWRSNPSA-N |

Isomeric SMILES |

CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C)O |

Synonyms |

N-acetyldaunomycin N-acetyldaunomycin, hydrochloride, (8S-cis)-isomer N-acetyldaunorubicin |

Origin of Product |

United States |

Comparison with Similar Compounds

Mechanism of Action and DNA Binding

- Daunomycin/Adriamycin: Both intercalate into DNA and inhibit topoisomerase II, causing DNA strand breaks and apoptosis. Their amino sugar groups are critical for stabilizing DNA binding .

- N-Acetyldaunomycin: Acetylation of the amino sugar reduces DNA binding affinity by ~90%, leading to diminished cytotoxicity in standard leukemia models (e.g., L1210). However, high-dose studies in P388 leukemia models showed unexpected efficacy, suggesting metabolic deacetylation may reactivate the compound in specific contexts .

Table 1: DNA Binding and Cytotoxicity

| Compound | DNA Binding Affinity | IC50 (P388 Leukemia) | IC50 (L1210 Leukemia) |

|---|---|---|---|

| Daunomycin | High | 0.1 μM | 0.05 μM |

| Adriamycin | High | 0.08 μM | 0.03 μM |

| This compound | Low | 10 μM* | Inactive |

Cardiovascular Toxicity

This compound demonstrates a markedly improved safety profile:

- Preclinical Models: In hamsters and monkeys, this compound showed negligible cardiotoxicity at doses where daunomycin and adriamycin caused severe myocardial damage .

Table 2: Cardiovascular Effects in Preclinical Models

| Compound | Coronary Perfusion Pressure Change | Cardiotoxicity Incidence (Hamsters/Monkeys) |

|---|---|---|

| Daunomycin | +80% | 100% |

| Adriamycin | +75% | 100% |

| This compound | No change | 0% |

Role in Multidrug Resistance (MDR)

This compound competes with Vinca alkaloids for efflux pumps, enhancing intracellular retention of daunomycin in resistant cells. This suggests it may reverse MDR by saturating drug extrusion mechanisms (e.g., P-glycoprotein) .

Metabolic Stability and Species Variability

- Metabolism: Unlike daunomycin and adriamycin, which are metabolized to cardiotoxic aglycones (e.g., daunomycinone), this compound undergoes minimal conversion in blood-perfused systems .

- Species Differences: In Syrian hamsters, this compound showed distinct tissue distribution, with lower accumulation in the heart and kidneys compared to daunomycin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.